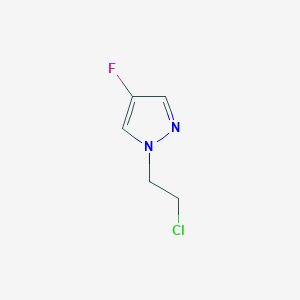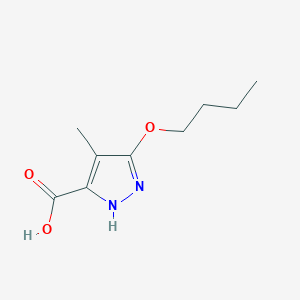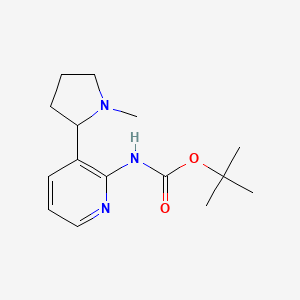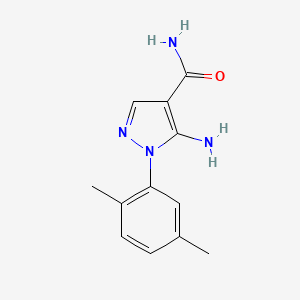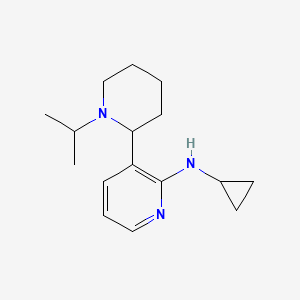
2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that belongs to the class of acetic acids. It features a dichlorophenyl group and a piperidinyl group attached to the acetic acid moiety. Compounds with such structures are often explored for their potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid
- 2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid
Comparison
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid may exhibit unique properties due to the presence of the piperidinyl group
Propiedades
Fórmula molecular |
C13H15Cl2NO2 |
|---|---|
Peso molecular |
288.17 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H15Cl2NO2/c14-9-4-5-10(11(15)8-9)12(13(17)18)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2,(H,17,18) |
Clave InChI |
DHWQRWLBQISUPU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B11809594.png)
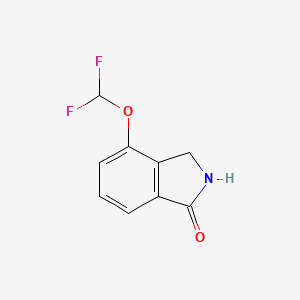
![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
